2'-Deamino-2'-hydroxyneamine
Overview
Description
2’-Deamino-2’-hydroxyneamine is an amino cyclitol glycoside that is derived from 2-deoxystreptamine. It is characterized by the substitution of the pro-R hydroxy group with a 6-amino-6-deoxy-α-D-glucosyl residue . This compound is a significant intermediate in the biosynthesis of aminoglycoside antibiotics, such as kanamycin and neomycin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-deamino-2’-hydroxyneamine involves the enzymatic conversion of 2-deoxystreptamine. The enzyme 2’-deamino-2’-hydroxyneamine transaminase catalyzes the reaction between 2’-deamino-2’-hydroxyneamine and 2-oxoglutarate to produce 2’-deamino-2’-hydroxy-6’-dehydroparomamine and L-glutamate . This reaction occurs in vivo in the opposite direction .
Industrial Production Methods
Industrial production of 2’-deamino-2’-hydroxyneamine can be achieved through the heterologous expression of biosynthetic genes in engineered Escherichia coli strains. This method allows for the production of significant amounts of the compound, which can be used as a starting material for further chemical modifications .
Chemical Reactions Analysis
Types of Reactions
2’-Deamino-2’-hydroxyneamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2’-deamino-2’-hydroxy-6’-dehydroparomamine.
Substitution: The amino and hydroxy groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides and acyl chlorides can be used to introduce new functional groups into the compound.
Major Products
Scientific Research Applications
2’-Deamino-2’-hydroxyneamine has several scientific research applications, including:
Mechanism of Action
2’-Deamino-2’-hydroxyneamine exerts its effects through its role as an intermediate in the biosynthesis of aminoglycoside antibiotics. The compound is involved in the enzymatic reactions catalyzed by 2’-deamino-2’-hydroxyneamine transaminase, which converts it into 2’-deamino-2’-hydroxy-6’-dehydroparomamine . This intermediate is then further modified to produce active aminoglycoside antibiotics that target bacterial ribosomes, inhibiting protein synthesis and leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2’-Deamino-2’-hydroxyneamine is unique due to its specific role in the biosynthesis of aminoglycoside antibiotics. Unlike other similar compounds, it is directly involved in the enzymatic conversion to 2’-deamino-2’-hydroxy-6’-dehydroparomamine, which is a crucial intermediate in the production of kanamycin and neomycin . This makes it an essential compound in the study and industrial production of these antibiotics.
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxyoxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O7/c13-2-5-7(17)8(18)10(20)12(21-5)22-11-4(15)1-3(14)6(16)9(11)19/h3-12,16-20H,1-2,13-15H2/t3-,4+,5-,6+,7-,8+,9-,10-,11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRLKTYNEGEURZ-JCLMPDJQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90953177 | |
Record name | 4,6-Diamino-2,3-dihydroxycyclohexyl 6-amino-6-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90953177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31077-71-1 | |
Record name | 2′-Deamino-2′-hydroxyneamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31077-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031077711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,6-Diamino-2,3-dihydroxycyclohexyl 6-amino-6-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90953177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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